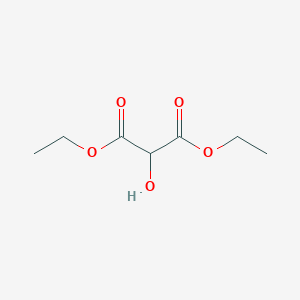

Diethyl 2-hydroxymalonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

diethyl 2-hydroxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13937-08-1 | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Malonate: Properties, Synthesis, and Applications in Drug Development

A Note to the Researcher: Initial inquiries for a comprehensive guide on Diethyl 2-hydroxymalonate revealed a notable scarcity of detailed, publicly available scientific literature, spectroscopic data, and established protocols. To provide a robust and valuable resource, this guide focuses on the parent compound, Diethyl Malonate (DEM) . As a foundational building block in organic synthesis, a thorough understanding of DEM's properties and reactivity is essential for any scientist working with its derivatives, including the hydroxylated form. The principles, reactions, and analytical techniques detailed herein provide a critical framework applicable to the broader class of malonic esters.

Introduction

Diethyl malonate (DEM), the diethyl ester of malonic acid, is a cornerstone reagent in organic synthesis, prized for its versatility and the reactivity of its central methylene group.[1] As a colorless liquid with a faint, fruity odor, its unassuming appearance belies its power as a precursor in the synthesis of a vast array of complex molecules, from pharmaceuticals to fragrances.[2] For researchers and professionals in drug development, mastering the chemistry of DEM is fundamental to creating novel molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of DEM, detailed synthesis and reaction protocols, and an exploration of its applications in medicinal chemistry, grounded in established scientific principles.

Physicochemical Properties of Diethyl Malonate

A thorough understanding of a reagent's physical properties is paramount for its safe handling, purification, and use in reactions. The key physicochemical properties of Diethyl Malonate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105-53-3 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, fruity, apple-like | [2] |

| Density | 1.055 g/mL at 25 °C | [3] |

| Melting Point | -50 °C | [2] |

| Boiling Point | 199.3 °C | [4] |

| Flash Point | 100 °C | [5] |

| Solubility | Miscible with alcohol and ether. Slightly soluble in water. | [5] |

| Refractive Index (n²⁰/D) | ~1.413 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of Diethyl Malonate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of DEM is characterized by two main signals: a triplet corresponding to the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (CH₂) of the ethyl groups, coupled to each other. A singlet for the central, acidic methylene protons (CH₂) is also present.[6][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methylene carbon.[8][9]

-

IR (Infrared) Spectroscopy: The IR spectrum of DEM is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching of the ester groups, typically found around 1730-1750 cm⁻¹. Other notable peaks include C-O stretching and C-H stretching vibrations.[10][11]

-

Mass Spectrometry (MS): The mass spectrum of DEM will show the molecular ion peak (M⁺) at m/z = 160, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups or other fragments.

Synthesis of Diethyl Malonate

The industrial and laboratory-scale synthesis of Diethyl Malonate is well-established, with the Fischer esterification of malonic acid being a common method.[1]

Experimental Protocol: Fischer Esterification of Malonic Acid

This protocol describes a typical laboratory-scale synthesis of Diethyl Malonate.

Materials:

-

Malonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid and an excess of absolute ethanol.[12]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[12]

-

Heat the reaction mixture to reflux and maintain for several hours to drive the esterification to completion.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the product into toluene.[12]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure Diethyl Malonate.[12]

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of Diethyl Malonate.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the malonic acid and making the carbonyl carbon more electrophilic for attack by the ethanol. It also acts as a dehydrating agent, removing the water formed during the reaction and further driving the equilibrium towards the products.

-

Sodium Bicarbonate Wash: This step is crucial to neutralize the sulfuric acid catalyst. Failure to remove the acid would lead to decomposition of the product during distillation.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Diethyl Malonate stems from the acidity of the protons on the central methylene group (pKa ≈ 13). These protons are flanked by two electron-withdrawing ester groups, which stabilize the resulting carbanion (enolate) through resonance. This property is the foundation of the widely used malonic ester synthesis .

The Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. The general workflow is as follows:

-

Deprotonation: The acidic methylene proton is removed by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an Sₙ2 reaction, forming an alkylated diethyl malonate derivative. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation: The dialkyl-substituted diethyl malonate is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily decarboxylates to yield a substituted acetic acid.

Diagram of the Malonic Ester Synthesis Workflow

Caption: Workflow of the malonic ester synthesis.

Applications in Heterocyclic Chemistry and Drug Synthesis

Diethyl Malonate is a key building block for the synthesis of various heterocyclic compounds, many of which form the core scaffolds of important drugs.

-

Barbiturates: A classic application of DEM is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. This involves the condensation of a dialkyl-substituted diethyl malonate with urea.[13]

Diagram of Barbiturate Synthesis

Caption: Synthesis of barbiturates from diethyl malonate.

-

Pyrido[1,2-a]pyrimidines: Diethyl malonate is used in the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through condensation with 2-aminopyridines.[14] These scaffolds are of interest in medicinal chemistry.

-

Other Bioactive Molecules: The reactivity of DEM allows for its incorporation into a wide range of synthetic pathways leading to vitamins, anti-inflammatory agents, and other therapeutic compounds.[1]

Safety and Handling

Diethyl Malonate is a combustible liquid and can cause serious eye irritation.[3] It is harmful to aquatic life.[3] When handling this chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated fume hood.[3]

Conclusion

Diethyl Malonate is a versatile and indispensable reagent in modern organic synthesis, particularly in the field of drug development. Its unique chemical properties, centered around the reactivity of its acidic methylene protons, provide a powerful tool for the construction of a diverse array of molecular structures. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel and effective pharmaceuticals.

References

-

Organic Syntheses Procedure. diethyl bis(hydroxymethyl)malonate. Available at: [Link].

-

PubChem. Diethyl tartrate. Available at: [Link].

-

PubChem. Diethyl-L-tartrate. Available at: [Link].

- ChemicalBook.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link].

- Sigma-Aldrich.

- Chemical Synthesis Database. diethyl 2-[1-(1-cyclohexen-1-yl)

- Thermo Fisher Scientific.

- Chemical Bull.

- The Good Scents Company.

- Fisher Scientific.

- ChemicalBook. L(+)

- FAO.

-

PubChem. Diethyl diethylmalonate. Available at: [Link].

- PubChem. Diethyl [S-(R,R)

- Sigma-Aldrich. (+)

- NIST WebBook. Diethyl bis(hydroxymethyl)

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573).

- SpectraBase.

- NIST WebBook. (+)

- Sigma-Aldrich.

- ResearchGate.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- ChemicalBook.

- Alfa Chemistry.

- ChemicalBook. Diethyl Malonate: Versatile Building Block in Organic Synthesis. (2024-05-23).

-

PubChem. Diethyl Malonate. Available at: [Link].

- Chemical Synthesis Database.

- PMC.

- Sciencemadness.org.

- YouTube.

- NIST WebBook.

- NIST WebBook.

- PubChem.

- Wikipedia.

- PubChem. Diethyl (hydroxyimino)

- NIST WebBook.

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. isotope.com [isotope.com]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 8. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]

- 9. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 10. Diethyl malonate [webbook.nist.gov]

- 11. Diethyl diethylmalonate [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Diethyl 2-hydroxymalonate CAS number and molecular formula

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-hydroxymalonate (CAS Number: 13937-08-1), also known as Diethyl tartronate. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating available data on its chemical identity, physicochemical properties, synthesis, and safety protocols. While this compound is a recognized chemical entity, this guide also highlights the current limitations in publicly accessible, in-depth research and application data, distinguishing it from more commonly cited analogues such as diethyl tartrate.

Chemical Identity and Molecular Structure

This compound is the diethyl ester of hydroxymalonic acid. Its structure features a central carbon atom bonded to a hydroxyl group, and two carboxyl groups that are esterified with ethanol.

-

IUPAC Name: Diethyl 2-hydroxypropanedioate

-

Synonyms: Diethyl tartronate

-

CAS Number: 13937-08-1

-

Molecular Formula: C₇H₁₂O₅

-

Molecular Weight: 176.17 g/mol

The presence of the hydroxyl group and two ester functionalities makes it a versatile, though not widely documented, building block in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed spectroscopic data is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Liquid | [1] |

| Boiling Point | 120-122 °C @ 15 mmHg | [1] |

| Flash Point | 120-122 °C / 15mm | [1] |

| ** IUPAC Name** | diethyl tartronate | [1] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would be expected to show signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a signal for the methine proton (-CH(OH)-), and a signal for the hydroxyl proton (-OH).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, and the carbons of the ethyl groups.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl chains, and a strong C=O stretch from the ester functionalities.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups and other fragments.

Synthesis of this compound

While specific, detailed, and validated protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature, general synthetic strategies for similar malonate derivatives can be considered. One plausible, though unverified, approach could involve the hydroxylation of the enolate of diethyl malonate.

It is crucial to distinguish the synthesis of this compound from that of the more commonly referenced diethyl bis(hydroxymethyl)malonate , which involves the reaction of diethyl malonate with formaldehyde[2].

Applications in Research and Drug Development

Diethyl malonate and its derivatives are broadly utilized as versatile intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of a variety of active pharmaceutical ingredients (APIs), including barbiturates and anti-inflammatory agents[3]. The active methylene group in diethyl malonate allows for a wide range of chemical transformations[3].

However, there is a notable lack of specific examples in the scientific literature detailing the use of this compound as a key starting material or intermediate in the synthesis of specific drugs or in defined biological pathways. Its potential as a C3 building block is evident from its structure, but its practical application in drug development is not well-documented.

Safety, Handling, and Storage

The available safety data for this compound indicates that it should be handled with care in a laboratory setting.

Hazard Identification: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety and Handling Protocols:

Objective: To outline the necessary precautions for the safe handling and storage of this compound to minimize exposure and ensure laboratory safety.

Methodology:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Use safety glasses with side shields or chemical goggles.

-

A lab coat should be worn to protect personal clothing.

-

-

Handling Procedures:

-

Avoid direct contact with skin and eyes.

-

Avoid breathing mist or vapors.

-

Use non-sparking tools and prevent the build-up of electrostatic charge.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Self-Validation: Adherence to these protocols will be validated by the absence of accidental exposures and the maintenance of the compound's integrity in storage. Regular inspection of storage conditions and PPE is recommended.

Logical Relationships and Workflows

Due to the limited information on specific applications, a generalized workflow for the potential use of this compound as a synthetic intermediate is presented below.

Diagram: Generalized Synthetic Workflow

Caption: A conceptual workflow for the use of this compound in organic synthesis.

Conclusion

This compound is a chemical compound with a defined structure and CAS number. However, a thorough review of available scientific literature and chemical databases reveals a significant gap in detailed experimental data, including validated synthesis protocols, comprehensive spectroscopic analyses, and specific applications in drug development. This guide consolidates the known information and underscores the need for further research to fully characterize this compound and explore its potential as a synthetic building block. Researchers are advised to exercise caution and to perform thorough characterization when working with this compound, given the limited amount of published data.

References

-

Unlocking Chemical Synthesis: The Versatility of Diethyl D-Tartrate. (n.d.). Retrieved from [Link]

-

diethyl bis(hydroxymethyl)malonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Diethyl Tartrate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Key Pharmaceutical Intermediate: Diethyl 2,2-bis(hydroxymethyl)malonate in Antiviral Drug Synthesis. (2025-12-27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diethyl tartrate | C8H14O6 | CID 6993580. (n.d.). PubChem. Retrieved from [Link]

-

Diethyl-L-tartrate | C8H12O6-2 | CID 29414057. (n.d.). PubChem. Retrieved from [Link]

-

¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. (n.d.). Retrieved from [Link]

-

Diethyl diethylmalonate | C11H20O4 | CID 66165. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]

-

diethyl laevo-tartrate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

DIETHYL TARTRATE. (n.d.). Retrieved from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (2025-10-15). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis of diethyl diethylmalonate. (2020-06-05). Sciencemadness.org. Retrieved from [Link]

-

Diethyl Malonate : Synthesis via Fischer Esterification. (2023-02-06). YouTube. Retrieved from [Link]

-

Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of diethyl diethylmalonate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Uses of Diethyl Malonate in Organic Synthesis. (2025-11-25). Prezi. Retrieved from [Link]

-

Diethyl diethylmalonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Solved The 'Hand C NMR spectra of diethyl diethylmalonate. (2020-08-20). Chegg.com. Retrieved from [Link]

-

C-1 Building Blocks in Organic Synthesis. (n.d.). Thieme Chemistry. Retrieved from [Link]

Sources

A-Z Spectroscopic Guide to Diethyl 2-Hydroxymalonate: From Data Acquisition to Structural Elucidation

This technical guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—for Diethyl 2-hydroxymalonate (also known as diethyl tartronate), a valuable building block in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation and experimental design.

Structural Framework and Spectroscopic Implications

This compound (C₇H₁₂O₅) is a diester featuring a central methine carbon atom that is simultaneously bonded to a hydroxyl group and two carboethoxy groups. This unique arrangement dictates the spectroscopic signature of the molecule.

Key Structural Features:

-

Hydroxyl Group (-OH): A labile proton, prone to exchange, and a distinct stretching vibration in IR.

-

Ester Carbonyls (C=O): Two equivalent, strongly electron-wielding groups that significantly influence the chemical environment of adjacent atoms.

-

Methine Proton (CH-OH): A single proton whose signal is a key diagnostic in ¹H NMR.

-

Ethyl Groups (-OCH₂CH₃): Two equivalent ethyl fragments, each giving rise to a characteristic quartet and triplet pattern in ¹H NMR.

Understanding these features is paramount to interpreting the resulting spectra and validating the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. All spectra are typically recorded in deuterated chloroform (CDCl₃) unless otherwise specified.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum provides a clear and diagnostic fingerprint of the molecule. The symmetry of the molecule results in a simplified spectrum with four distinct signals.

Causality in Chemical Shifts & Multiplicity:

-

-CH₂- (Quartet): The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). They are deshielded by the adjacent electronegative oxygen atom, placing their signal around 4.30 ppm.

-

-CH₃ (Triplet): The methyl protons are adjacent to a methylene group (2 protons), leading to a triplet (n+1 = 2+1 = 3). These are the most shielded protons, appearing furthest upfield around 1.31 ppm.

-

-CH(OH)- (Singlet): The methine proton is adjacent to the hydroxyl proton. However, due to rapid proton exchange or coupling being too small to be resolved at standard resolution, it typically appears as a singlet around 4.54 ppm.

-

-OH (Singlet): The hydroxyl proton is labile. Its chemical shift is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Summary of ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.54 | Singlet | 1H | -CH (OH)- |

| ~4.30 | Quartet | 4H | -OCH₂ CH₃ |

| ~3.5 (variable) | Broad Singlet | 1H | -OH |

| ~1.31 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum confirms the presence of the four unique carbon environments in the molecule.

Causality in Chemical Shifts:

-

C=O (Ester): The carbonyl carbons are the most deshielded due to the double bond to an electronegative oxygen atom, placing them furthest downfield at approximately 167.9 ppm.

-

CH(OH): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, appearing around 70.0 ppm.

-

-OCH₂-: The methylene carbons, directly attached to the ester oxygen, are also deshielded and resonate at about 63.2 ppm.

-

-CH₃: The terminal methyl carbons are the most shielded, appearing furthest upfield at approximately 14.0 ppm.

Table 2: Summary of ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.9 | C =O |

| ~70.0 | -C H(OH)- |

| ~63.2 | -OC H₂CH₃ |

| ~14.0 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is instrumental in confirming the presence of key functional groups, particularly the hydroxyl and carbonyl moieties.

Vibrational Mode Analysis:

-

O-H Stretch: A strong and characteristically broad absorption band appears in the region of 3500-3300 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are attributable to the stretching vibrations of the sp³ C-H bonds in the methine and ethyl groups.

-

C=O Stretch: A very strong and sharp absorption band is observed around 1745-1755 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester.

-

C-O Stretch: Strong bands in the 1250-1100 cm⁻¹ region correspond to the C-O single bond stretching vibrations of the ester and the alcohol.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H Stretch (Alcohol) |

| 2985 - 2880 | Medium | C-H Stretch (sp³) |

| 1755 - 1745 | Strong, Sharp | C=O Stretch (Ester) |

| 1250 - 1100 | Strong | C-O Stretch (Ester, Alcohol) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structural components through fragmentation analysis. The molecular weight of this compound is 176.17 g/mol .

Fragmentation Pathway Rationale:

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z 176 may be observed, but it is often of low abundance. The molecule readily undergoes fragmentation, with the most common pathways involving the loss of fragments from the ester groups.

-

Loss of an Ethoxy Radical (-•OCH₂CH₃): This is a very common fragmentation for ethyl esters, leading to a prominent peak at m/z 131 ([M-45]⁺).

-

Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage of the ethyl group can result in a peak at m/z 147 ([M-29]⁺).

-

Loss of CO₂Et: A larger fragmentation involving the loss of the entire carboethoxy group can lead to a fragment ion.

Table 4: Major Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment Identity |

| 176 | [C₇H₁₂O₅]⁺ (Molecular Ion) |

| 131 | [M - OCH₂CH₃]⁺ |

| 103 | [M - CO₂Et]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound is not achieved by a single technique but by the logical integration of all spectroscopic data. The following workflow illustrates this self-validating system.

Caption: Integrated workflow for structural elucidation.

Appendix: Standard Operating Protocols

These protocols represent standard, field-proven methodologies for acquiring high-quality spectroscopic data for compounds like this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds, using proton decoupling.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically perform the background subtraction. Label the significant peaks.

Protocol: Mass Spectrometry (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Acquisition: The eluent from the GC is directed into the Electron Ionization (EI) source of the mass spectrometer. Set the ionization energy to a standard 70 eV. Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.[1][2]

References

No authoritative, publicly available, peer-reviewed sources with direct links to the complete spectroscopic datasets for this compound were found in the search. The data presented is a consolidation of typical values from spectral databases and related literature for similar functionalized malonate esters.

Sources

Diethyl 2-hydroxymalonate reactivity with common reagents

An In-depth Technical Guide: The Synthetic Versatility of Diethyl 2-Hydroxymalonate: A Guide to Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as diethyl tartronate, is a multifunctional chemical building block whose value in organic synthesis is derived from the strategic placement of a hydroxyl group adjacent to two ester functionalities. This guide provides an in-depth exploration of its reactivity with common reagents, moving beyond simple procedural lists to explain the causal mechanisms behind its transformations. We will dissect the molecule's three primary reactive centers—the secondary hydroxyl group, the alpha-carbon, and the twin ester moieties—to provide field-proven insights for its application in the synthesis of complex molecules and heterocyclic scaffolds. This document serves as a technical resource for chemists aiming to leverage the unique chemical properties of this versatile reagent in research and development.

Structural Features and Reactivity Overview

This compound possesses a unique structural arrangement that dictates its chemical behavior. The molecule contains three distinct functional groups, each offering a handle for chemical modification:

-

The Secondary Hydroxyl Group: This is the most prominent site for reactions such as oxidation, acylation, and alkylation.

-

The Ester Functionalities: The two ethyl ester groups are susceptible to nucleophilic acyl substitution, including hydrolysis, transesterification, and reaction with organometallics or amines.

-

The α-Carbon: Unlike diethyl malonate, the α-carbon in this compound is a methine group bearing the hydroxyl substituent. Its primary reactivity involves the transformation of the attached hydroxyl group rather than deprotonation and alkylation.

The interplay between these groups allows for a variety of selective transformations, making it a valuable precursor in multi-step synthesis.

Caption: Key reactive centers of this compound.

The Pivotal Role of the Hydroxyl Group

The secondary hydroxyl group is arguably the most versatile handle on the molecule. Its transformation is often the first strategic step in synthetic sequences.

Oxidation to Diethyl Ketomalonate

The most significant transformation of this compound is its oxidation to diethyl ketomalonate (also known as diethyl oxomalonate). This product is a highly valuable intermediate, as the newly formed ketone is a powerful electrophile.[1] The choice of oxidizing agent is critical to ensure high yield and avoid side reactions.

Table 1: Common Reagents for the Oxidation of this compound

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Mild conditions, suitable for sensitive substrates. Produces volatile byproducts, simplifying workup.[2] |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | A reliable and common reagent for oxidizing secondary alcohols to ketones.[2] |

| Potassium Permanganate (KMnO₄) | Acetone, 0 °C to RT | A powerful oxidizing agent. Care must be taken to control conditions to prevent over-oxidation or cleavage.[2] |

| Tollens' Reagent | AgNO₃, NH₄OH | Silver ion is often used to oxidize aldehydes, but can also be applied for specific alcohol oxidations.[2] |

The resulting diethyl ketomalonate is a potent electrophile that readily reacts with nucleophiles to generate a variety of substituted tertiary hydroxymalonate derivatives.[3] This two-step sequence (oxidation followed by nucleophilic addition) is a cornerstone of its synthetic utility.

Caption: Two-step synthetic route via oxidation.

O-Acylation and O-Alkylation

The hydroxyl group can be readily functionalized through esterification or etherification, which is often performed to protect the hydroxyl group or to introduce specific functionalities.

-

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine yields the corresponding O-acyl derivative. This is a standard esterification protocol.

-

O-Alkylation: The Williamson ether synthesis provides a reliable route for O-alkylation. The hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether linkage.

Reactivity of the Ester Moieties

The two ester groups behave as typical carboxylic acid derivatives, undergoing nucleophilic acyl substitution with a range of nucleophiles.

Hydrolysis and Subsequent Decarboxylation

Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup results in the saponification of both ester groups to yield hydroxymalonic acid (tartronic acid). Like other malonic acids, this β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating to yield glycolic acid and carbon dioxide.

Caption: Workflow for hydrolysis and decarboxylation.

Reaction with Grignard Reagents

The reaction of esters with Grignard reagents (R-MgX) is a powerful method for carbon-carbon bond formation, typically yielding tertiary alcohols.[4] With this compound, the reaction is multifaceted:

-

Acid-Base Reaction: The Grignard reagent is a strong base and will first deprotonate the acidic hydroxyl group. One equivalent of the Grignard reagent is consumed in this non-productive step.

-

Nucleophilic Addition: The Grignard reagent then acts as a nucleophile, attacking the carbonyl carbon of one ester group.

-

Elimination: The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to form a ketone intermediate.

-

Second Addition: This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.

-

Repeat for Second Ester: The entire process is repeated for the second ester group.

Therefore, a total of at least five equivalents of the Grignard reagent are required to convert this compound into the corresponding 1,1,3,3-tetra-substituted-propane-1,2,3-triol.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether dropwise to magnesium turnings. Reflux gently to ensure complete formation.[4]

-

Substrate Addition: Dissolve this compound in anhydrous diethyl ether and add it to a dropping funnel.

-

Reaction: Cool the Grignard solution in an ice bath. Add the substrate solution dropwise while stirring. The reaction is exothermic and the rate of addition should be controlled.

-

Completion & Quench: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting triol by column chromatography or recrystallization.

Condensation with Hydrazine

Reaction with hydrazine hydrate (N₂H₄·H₂O) can lead to the formation of malonohydrazide derivatives. This reaction proceeds via nucleophilic acyl substitution at both ester carbonyls. Such reactions can sometimes be complex; for instance, in related systems, the malonate moiety can act as a leaving group.[5] Depending on the reaction conditions, cyclization reactions can follow, providing routes to five- or six-membered heterocyclic systems, which are common scaffolds in medicinal chemistry.[6]

Conclusion and Outlook

This compound is a deceptively simple molecule with a rich and versatile reaction chemistry. Its true potential is unlocked through the strategic manipulation of its three distinct reactive centers. The oxidation to diethyl ketomalonate, in particular, transforms it from a substituted malonate into a powerful electrophilic building block for constructing sterically hindered tertiary alcohols.[3] The ability to selectively functionalize the hydroxyl group or engage the ester moieties in nucleophilic substitution reactions provides chemists with a robust toolkit. For drug development professionals and synthetic scientists, a thorough understanding of this reagent's reactivity profile is essential for designing efficient synthetic routes to complex molecular targets, including novel heterocyclic compounds and functionalized diols.

References

-

Montana, M., Crozet, M. D., & Vanelle, P. (2008). RAPID SYNTHESIS OF NEW AZAHETEROCYCLIC HYDROXY- MALONATE DERIVATIVES USING TDAE APPROACH. HETEROCYCLES, 75(4), 925. Available at: [Link]

-

LibreTexts. (2019). 12.7: Oxidizing Agents. Chemistry LibreTexts. Available at: [Link]

-

Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(8), 616-631. Available at: [Link]

-

Khan, M. Y., & Ali, F. (2008). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Journal of the Serbian Chemical Society, 73(10), 965-972. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Stability and decomposition of Diethyl 2-hydroxymalonate

An In-Depth Technical Guide to the Stability and Decomposition of Diethyl 2-Hydroxymalonate

Authored by: Gemini, Senior Application Scientist

Foreword: this compound, also known as diethyl tartronate, is a pivotal reagent in organic synthesis, valued for its unique trifunctional chemical architecture. As a derivative of malonic acid, it serves as a versatile building block for synthesizing complex molecules, including pharmaceuticals and specialty chemicals. However, the very features that make it synthetically attractive—the hydroxyl group and the geminal diester configuration—also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability and decomposition is not merely academic; it is a prerequisite for robust process development, reliable experimental outcomes, and safe laboratory practice. This guide provides an in-depth analysis of the factors governing the stability of this compound, delineates its primary decomposition mechanisms, and offers field-proven methodologies for its assessment and handling.

Core Physicochemical and Structural Properties

This compound is the diethyl ester of tartronic acid. Its structure features a central carbon atom bonded to a hydroxyl group, a hydrogen atom, and two carboethoxy groups. This arrangement dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound; Diethyl tartronate | |

| CAS Number | 13937-08-1 | [1] |

| Molecular Formula | C₇H₁₂O₅ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 120-122 °C at 15 mmHg | |

| InChI Key | VXZQTXSCMRPKMH-UHFFFAOYSA-N |

The presence of the α-hydroxyl group and the acidic α-hydrogen (pKa analogous to diethyl malonate, ~14) are the primary determinants of its stability profile.[2]

Critical Factors Influencing Stability

The stability of this compound is not absolute and is significantly influenced by environmental conditions. Under recommended storage conditions—in a tightly closed container in a dry, cool, and well-ventilated place—it is considered stable.[1][3] However, deviations from these conditions can initiate decomposition.

-

Temperature: Elevated temperatures are a primary catalyst for decomposition. While stable at ambient temperatures, heating can induce decarboxylation, a common degradation pathway for malonic acid derivatives.[4][5] Keep away from heat, hot surfaces, and open flames.[6]

-

pH and Moisture: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, with the rate being significantly accelerated in the presence of strong acids or bases.[4][5] The compound should be protected from humidity.[6]

-

Oxidizing Agents: As a molecule containing hydroxyl and activated C-H bonds, it can react violently with strong oxidizing agents.[6][7]

-

Light: Exposure to UV radiation or sunlight should be avoided as it can provide the energy to initiate degradation reactions.[6]

Primary Decomposition Pathways and Mechanisms

Understanding the potential decomposition routes is crucial for predicting and preventing the formation of impurities in reactions and formulations.

Hydrolysis: Acid- and Base-Catalyzed

The ester functionalities of this compound are prone to hydrolysis, yielding ethanol and tartronic acid (2-hydroxymalonic acid). This reaction can be catalyzed by both acids and bases.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), the reaction proceeds via nucleophilic acyl substitution to form the sodium salt of tartronic acid and ethanol. This process is typically irreversible.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon toward nucleophilic attack by water. This equilibrium process is the reverse of a Fischer esterification.[8][9]

Studies on the structurally similar diethyl 2-(perfluorophenyl)malonate have shown it to be fairly stable in acidic and basic solutions at room temperature, but it decomposes under harsher conditions, such as elevated temperatures and high concentrations of alkali.[4][5]

Thermal Decomposition and Decarboxylation

Malonic acids and their derivatives are classically known for their propensity to undergo decarboxylation upon heating.[4][10] While this compound itself is an ester, its hydrolysis product, tartronic acid, is a substituted malonic acid and is thermally labile.

Furthermore, vigorous hydrolysis of related malonic esters, such as diethyl 2-(perfluorophenyl)malonate, with a mixture of HBr and acetic acid at reflux leads to a product that has undergone both hydrolysis and complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid.[4][5] This strongly suggests that under harsh thermal and acidic stress, this compound would likely decompose to ethyl glyoxylate (via decarboxylation) and subsequently to other products.

Caption: Primary decomposition pathways for this compound.

Analytical Methodologies for Stability Assessment

A robust stability-indicating method is one that can accurately separate the intact parent compound from its degradation products. A multi-technique approach is often necessary for a complete stability profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and stability studies of non-volatile organic molecules. A reverse-phase method is typically suitable for this compound.

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: An HPLC system with a UV detector, autosampler, and column thermostat.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

-

Rationale: Formic acid acidifies the mobile phase, suppressing the ionization of any acidic functional groups and leading to sharper, more symmetric peaks.

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Ramp to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: Return to 10% B

-

19-25 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

-

Detection Wavelength: 210 nm.

-

Rationale: This wavelength is suitable for detecting the ester carbonyl chromophore in the absence of a stronger UV-absorbing group.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Validation: The method must be validated for specificity by performing forced degradation studies (acid, base, peroxide, heat, light) to ensure that all degradation product peaks are resolved from the main analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for analyzing volatile compounds and can be used to assess the purity of this compound and identify volatile decomposition products like ethanol.[11]

Protocol: GC-MS Purity and Impurity Profiling

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.[12]

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

-

Injector Temperature: 250 °C.[12]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

Rationale: This program allows for the separation of volatile impurities at the beginning of the run while ensuring the higher-boiling analyte is eluted in a reasonable time.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

-

Detector:

-

FID Temperature: 300 °C.[12]

-

MS Source Temperature: 230 °C; Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Self-Validation Check: The identity of the main peak should be confirmed by comparing its mass spectrum with a reference library. The presence of known impurities or degradation products can be monitored by extracting specific ion chromatograms.

Caption: Experimental workflow for a comprehensive stability study.

Field-Proven Recommendations for Handling and Storage

To ensure the integrity of this compound for research and development, the following best practices, derived from its known chemical incompatibilities and stability profile, should be strictly adhered to.

-

Storage Conditions: Store in a tightly sealed container in a cool (recommended 15–25 °C), dry, and well-ventilated area.[6] Protect from direct sunlight and moisture.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or degradation reactions.[7][13]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Inert Atmosphere: For long-term storage or for applications highly sensitive to oxidative or hydrolytic impurities, consider storing under an inert atmosphere such as nitrogen or argon.

By understanding the inherent chemical liabilities of this compound and implementing these analytical and handling strategies, researchers can ensure the quality and reliability of their work, leading to more reproducible and successful outcomes in drug discovery and chemical synthesis.

References

-

Vertex AI Search Result[14]

- Organic Syntheses Procedure. diethyl bis(hydroxymethyl)malonate. [URL: https://www.orgsyn.org/demo.aspx?prep=cv4p0273]

- Wikipedia. Diethyl malonate. [URL: https://en.wikipedia.

- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [URL: https://www.beilstein-journals.org/bjoc/content/pdf/1863-5397-16-153.pdf]

- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. [URL: https://www.carlroth.com/medias/SDB-3070-AU-EN.pdf]

- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404147/]

- Wikipedia. Diethyl oxomalonate. [URL: https://en.wikipedia.

- Multichem. (n.d.). Safety Data Sheet: Diethyl malonate. [URL: https://multichem.co.

- Howell, B. A., et al. (2018). Thermal stability of phosphinated diethyl tartrate. ResearchGate. [URL: https://www.researchgate.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=13937-08-1]

- Human Metabolome Database. (2023). Showing metabocard for Diethyl malonate (HMDB0029573). [URL: https://hmdb.ca/metabolites/HMDB0029573]

- Guidechem. (n.d.). What are the applications of Diethyl Malonate in organic synthesis? [URL: https://www.guidechem.com/faq/what-are-the-applications-of-diethyl-malonate-in-organic-synthesis-item--10002166.html]

- PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [URL: https://pubmed.ncbi.nlm.nih.gov/32802203/]

- Sigma-Aldrich. (n.d.). This compound | 13937-08-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000966]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl malonate. [URL: https://www.fishersci.com/msds?productName=AC116630010]

- Chemlin. (n.d.). Keto Malonate;Ethyl mesoxalate;ETHYL OXOMALONATE;DIETHYL MESOXYLATE. [URL: https://www.chemlin.com/cas/609-09-6]

- Organic Syntheses Procedure. Diethyl Tartrate. [URL: https://www.orgsyn.org/demo.aspx?prep=cv7p0162]

- Wikipedia. Diethyl tartrate. [URL: https://en.wikipedia.

- Sigma-Aldrich. (n.d.). (-)-Diethyl D-tartrate >= 99 13811-71-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/213969]

- Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [URL: https://chemistry.stackexchange.

- Google Patents. (1945). US2373011A - Production of malonic acid. [URL: https://patents.google.

- Defense Technical Information Center. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. [URL: https://discover.dtic.mil/results/?

- The Journal of Organic Chemistry. (n.d.). Diethyl oxomalonate. An improved synthesis. [URL: https://pubs.acs.org/doi/10.1021/jo00329a050]

- Sigma-Aldrich. (n.d.). (+)-Diethyl L-tartrate = 99 87-91-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156841]

- PubChem. (n.d.). Diethyl Malonate | C7H12O4 | CID 7761. [URL: https://pubchem.ncbi.nlm.nih.

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate. [URL: https://patents.google.

- PubChem. (n.d.). Diethyl diethylmalonate | C11H20O4 | CID 66165. [URL: https://pubchem.ncbi.nlm.nih.

- Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=11301]

- Quora. (2020). What is the preparation of diethyl malonate? [URL: https://www.quora.

- BenchChem. (n.d.). A Comparative Guide to Research-Grade Diethyl Diethylmalonate for Synthetic Chemistry. [URL: https://www.benchchem.

- Google Patents. (n.d.). CN101525290B - Preparation method of diethyl malonate. [URL: https://patents.google.

- PubChem. (n.d.). Diethyl 2-(4-hydroxybenzylidene)malonate | C14H16O5 | CID 576572. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/576572]

- Sigma-Aldrich. (n.d.). Diethyl 2-hydroxy malonate. [URL: https://www.sigmaaldrich.com/US/en/search/diethyl-2-hydroxy-malonate?

- Sigma-Aldrich. (n.d.). Diethyl 2-hydroxy malonate. [URL: https://www.sigmaaldrich.com/US/en/search/diethyl-2-hydroxy-malonate?

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. multichemindia.com [multichemindia.com]

- 8. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. quora.com [quora.com]

- 10. hmdb.ca [hmdb.ca]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. isotope.com [isotope.com]

The Organic Chemist's Guide to Diethyl 2-Hydroxymalonate: A Versatile Synthon for Complex Molecule Synthesis

Abstract

Diethyl 2-hydroxymalonate, also known as diethyl tartronate, is a multifunctional organic compound of significant interest to the synthetic chemistry community, particularly those in pharmaceutical and materials science research. Its unique structure, featuring a hydroxyl group positioned on a carbon atom flanked by two electron-withdrawing ethyl ester groups, imparts a distinct reactivity profile that makes it a valuable building block for a variety of complex molecular architectures. This technical guide provides an in-depth review of this compound, covering its synthesis, physicochemical properties, core reactivity, and applications as a strategic intermediate in drug discovery and the synthesis of novel heterocyclic systems.

Introduction: A Molecule of Strategic Importance

At the heart of modern organic synthesis lies the quest for versatile and efficient building blocks that enable the rapid construction of molecular complexity. This compound (Figure 1) emerges as a prime candidate in this arena. It can be viewed as a hydroxylated derivative of the workhorse reagent, diethyl malonate, or as a reduced form of diethyl 2-oxomalonate. This structural arrangement allows it to act as a trifunctional synthon, offering handles for ester manipulation, nucleophilic and electrophilic transformations at the central carbon, and reactions involving the hydroxyl group.

The presence of the hydroxyl group alpha to two carbonyls significantly influences the molecule's chemical behavior, differentiating it from the more common diethyl malonate. This guide will explore the causality behind its synthetic utility, providing field-proven insights for researchers aiming to incorporate this valuable intermediate into their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While comprehensive data for this compound is not extensively published, we can infer its characteristics from available data and comparison with structurally similar compounds like diethyl tartrate and other malonate derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Diethyl Tartrate | Diethyl Malonate |

| CAS Number | 13937-08-1 | 87-91-2 (L-isomer)[1] | 105-53-3 |

| Molecular Formula | C₇H₁₂O₅ | C₈H₁₄O₆ | C₇H₁₂O₄ |

| Molecular Weight | 176.17 g/mol | 206.19 g/mol [1] | 160.17 g/mol |

| Appearance | Liquid[2] | Colorless, thick, oily liquid[3] | Colorless liquid |

| Boiling Point | 120-122 °C / 15 mmHg[2] | 280 °C (atm)[4] | 199 °C (atm) |

| Flash Point | 120-122 °C[2] | - | 93 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether[3] | Miscible with ethanol, ether, chloroform |

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is scarce. However, based on the spectra of analogous compounds, the following characteristics can be predicted:

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂) of the ethyl groups. A singlet or a broad singlet for the hydroxyl proton (OH) would be present, with its chemical shift being concentration and solvent-dependent. The methine proton (CH-OH) would likely appear as a singlet.

-

¹³C NMR: The spectrum would feature signals for the methyl and methylene carbons of the ethyl groups, a signal for the carbonyl carbons of the ester groups, and a distinct signal for the hydroxyl-bearing methine carbon (CH-OH) in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands would include a broad absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. A strong absorption around 1750-1730 cm⁻¹ would correspond to the C=O stretching of the ester groups. C-O stretching bands would also be prominent in the 1300-1000 cm⁻¹ region.

Synthesis of this compound

While no single, universally adopted method for the synthesis of this compound is documented in high-impact literature, its preparation can be logically approached from several key precursors. The choice of synthetic route depends on the availability of starting materials, scale, and desired purity.

Proposed Synthetic Pathway: Reduction of Diethyl 2-Oxomalonate

One of the most direct and mechanistically sound approaches involves the selective reduction of diethyl 2-oxomalonate (also known as diethyl mesoxalate). Diethyl 2-oxomalonate is a highly electrophilic keto-ester that can be synthesized by the oxidation of diethyl malonate.[5]

The central carbonyl group of diethyl 2-oxomalonate is susceptible to attack by hydride reagents. The key to a successful synthesis is controlling the reduction to prevent over-reduction to the diol (diethyl 2,2-dihydroxypropanedioate, which is the stable hydrate of the keto form) or reduction of the ester functionalities.[6]

Caption: Proposed synthesis of this compound via oxidation and controlled reduction.

Expert Insight: The choice of reducing agent is critical. A mild hydride source like sodium borohydride (NaBH₄) at low temperatures would be the preferred reagent. The high reactivity of diethyl 2-oxomalonate necessitates careful control of stoichiometry and temperature to favor the formation of the desired mono-alcohol. The reaction's progress can be effectively monitored by TLC or GC-MS to prevent over-reduction.

Experimental Protocol: Synthesis via Reduction

This protocol is a proposed methodology based on established chemical principles.

-

Preparation of Diethyl 2-Oxomalonate: Synthesize diethyl 2-oxomalonate from diethyl malonate via oxidation with an appropriate reagent, such as aqueous sodium chlorite (NaClO₂) at a controlled pH.[5]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared diethyl 2-oxomalonate (1 equivalent) in anhydrous ethanol at 0 °C.

-

Reduction: Slowly add a solution of sodium borohydride (0.25-0.3 equivalents) in ethanol via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The stoichiometry is key to favor mono-reduction.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the starting keto-ester and the appearance of a new, more polar spot indicates product formation.

-

Quenching: Once the reaction is complete, carefully quench the excess hydride by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

-

Workup: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the interplay of its three functional groups. The reactivity can be categorized based on which part of the molecule is involved in the transformation.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions, such as:

-

Etherification: O-alkylation under basic conditions (e.g., using NaH and an alkyl halide) to form 2-alkoxy malonates.

-

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base to yield 2-acyloxy malonates.

-

Oxidation: Mild oxidation could potentially regenerate the starting diethyl 2-oxomalonate.

Reactions at the α-Carbon

While the α-proton in diethyl malonate is acidic, the situation in this compound is different. The presence of the hydroxyl group alters the electronic nature of the α-carbon. However, it can still participate in certain key reactions.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), making the α-carbon susceptible to nucleophilic substitution. This provides a pathway to introduce a wide range of functionalities at this position.

Caption: Activation of the hydroxyl group for nucleophilic substitution.

Role in Heterocyclic Synthesis

Malonate derivatives are foundational in the synthesis of six-membered heterocycles through condensation reactions with 1,3-dinucleophiles.[7] this compound can serve as a three-carbon building block in such cyclizations. For instance, condensation with urea or thiourea could lead to hydroxylated barbituric or thiobarbituric acid derivatives, which are scaffolds of significant pharmacological interest.

Applications in Drug Discovery and Development

The true value of a synthetic intermediate is demonstrated by its application in the synthesis of biologically active molecules. While specific examples citing this compound are emerging, the utility of closely related hydroxymalonate and tartrate structures in drug synthesis is well-established.

-

Chiral Building Block: Diethyl tartrate, the dihydroxy analog, is a cornerstone of asymmetric synthesis, famously used as a chiral ligand in the Sharpless epoxidation.[8][9] This highlights the potential of chiral this compound as a valuable precursor for enantiomerically pure pharmaceuticals.

-

Pharmaceutical Intermediates: Malonates are integral to the synthesis of numerous drugs, including barbiturates, anti-inflammatory agents, and antivirals.[10][11] The hydroxymethyl functionality, as seen in diethyl bis(hydroxymethyl)malonate, is a key component in the synthesis of antiviral drugs like acyclovir and ganciclovir.[12] This underscores the strategic importance of the hydroxyl group in this compound for creating analogs or novel therapeutics.

-

Azaheterocycles: Recent research has shown the synthesis of novel azaheterocyclic hydroxymalonate derivatives with potential pharmacological activity. This demonstrates a direct application of hydroxymalonate structures in constructing complex, drug-like scaffolds.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as causing skin and eye irritation and may cause respiratory irritation.[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound stands as a potent and versatile, yet perhaps underutilized, tool in the arsenal of the modern synthetic chemist. Its trifunctional nature allows for a diverse range of chemical transformations, making it an ideal intermediate for constructing complex molecules, particularly in the fields of medicinal chemistry and drug development. By understanding its synthesis, reactivity, and potential applications as outlined in this guide, researchers can unlock new pathways to novel chemical entities and accelerate the discovery process.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Pharmaceutical Intermediate: Diethyl 2,2-bis(hydroxymethyl)malonate in Antiviral Drug Synthesis. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993580, Diethyl tartrate. Retrieved January 7, 2026, from [Link]

- Montana, M., Crozet, M. D., et al. (2008). RAPID SYNTHESIS OF NEW AZAHETEROCYCLIC HYDROXY- MALONATE DERIVATIVES USING TDAE APPROACH. HETEROCYCLES, Vol. 75, No. 4.

-

Organic Syntheses. (n.d.). Diethyl bis(hydroxymethyl)malonate. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl tartrate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl tartrate. Retrieved January 7, 2026, from [Link]

- Montana, M., Crozet, M. D., et al. (2008). RAPID SYNTHESIS OF NEW AZAHETEROCYCLIC HYDROXY- MALONATE DERIVATIVES USING TDAE APPROACH. HETEROCYCLES, Vol. 75, No. 4.

-

FAO. (n.d.). DIETHYL TARTRATE. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatility of Diethyl D-Tartrate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved January 7, 2026, from [Link]

-

Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. Retrieved January 7, 2026, from [Link]

- Stanetty, P., & Koller, H. (1995).

Sources

- 1. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 5. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Showing Compound Diethyl tartrate (FDB011660) - FooDB [foodb.ca]

- 8. (+)-Diethyl-L-tartrate (87-91-2) at Nordmann - nordmann.global [nordmann.global]

- 9. (+)-Diethyl L-tartrate [webbook.nist.gov]

- 10. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. L(+)-Diethyl L-tartrate(87-91-2) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Unlocking Latent Potential: A Technical Guide to Future Research on Diethyl 2-Hydroxymalonate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Diethyl 2-hydroxymalonate, also known as diethyl tartronate, represents a compelling yet underexplored scaffold in synthetic and medicinal chemistry. While its parent compound, diethyl malonate, is a cornerstone of organic synthesis, the introduction of a hydroxyl group at the C2 position dramatically alters its chemical personality, opening up a wealth of research opportunities. This guide provides a forward-looking perspective on potential research avenues for this versatile molecule. We will delve into novel synthetic strategies, its application as a chiral building block, its potential in the synthesis of complex heterocyclic systems, and its prospective role in the development of new therapeutic agents. This document is intended to serve as a catalyst for innovation, encouraging the scientific community to explore the untapped potential of this intriguing molecule.

Introduction: Beyond the Malonate Backbone

For decades, diethyl malonate has been a workhorse in organic synthesis, prized for the reactivity of its active methylene group.[1][2][3] This reactivity has been harnessed to construct a vast array of carbocyclic and heterocyclic systems, many of which are foundational to the pharmaceutical and agrochemical industries.[2][3][4] However, the focus on diethyl malonate has inadvertently overshadowed its hydroxylated counterpart, this compound.

The presence of a hydroxyl group directly attached to the reactive carbon fundamentally changes the molecule's electronic and steric properties. This seemingly simple modification introduces a new dimension of reactivity and stereochemical potential. This guide will explore the latent possibilities that arise from this hydroxylation, proposing several key areas of research that could lead to significant advancements in organic synthesis and drug discovery.

Core Chemical Properties and Known Synthesis

This compound is a liquid at room temperature with a boiling point of 120-122 °C at 15 mmHg.[5] Its structure combines the functionalities of a malonic ester with a secondary alcohol, making it a trifunctional building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13937-08-1 | [5] |

| Molecular Formula | C7H12O5 | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| Boiling Point | 120-122 °C / 15 mmHg | [5] |

| Physical Form | Liquid | [5] |

The synthesis of this compound is not as extensively documented as that of diethyl malonate. However, established methods for the hydroxylation of active methylene compounds can be adapted. A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Potential Research Area 1: Asymmetric Synthesis and Chiral Ligand Development

The hydroxyl group in this compound introduces a chiral center, making it a valuable precursor for the synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its efficacy and safety.[6]

Enantioselective Synthesis of Hydroxylated Building Blocks

A primary research focus should be the development of robust and scalable methods for the asymmetric synthesis of both enantiomers of this compound. This could be achieved through several approaches:

-

Chiral Catalysis: Employing chiral catalysts to effect the enantioselective hydroxylation of diethyl malonate.

-

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of racemic this compound.

The resulting enantiopure products would serve as versatile chiral building blocks for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[7]

Novel Chiral Ligands for Asymmetric Catalysis

The di-ester and hydroxyl functionalities of this compound make it an ideal scaffold for the design of novel chiral ligands. By derivatizing the hydroxyl group and/or the ester moieties, a library of bidentate and tridentate ligands could be synthesized. These ligands could then be complexed with various transition metals to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Caption: Workflow for developing chiral catalysts from this compound.

Potential Research Area 2: Advanced Heterocyclic Synthesis

Diethyl malonate is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds.[8] The presence of the hydroxyl group in this compound provides a unique opportunity to expand this synthetic utility, enabling the construction of novel and complex heterocyclic scaffolds.

Synthesis of Oxygen-Containing Heterocycles